CID 78070753
Description
Current research focuses on its synthesis pathways, physicochemical properties, and applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
H2P2Si2 |
|---|---|
Molecular Weight |
120.13 g/mol |
InChI |
InChI=1S/H2P2Si2/c1-3-2-4-1/h1-2H |
InChI Key |
GCHJLNCPSIMJAL-UHFFFAOYSA-N |
Canonical SMILES |
[Si]1P[Si]P1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 78070753 involves specific synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate starting materials and reagents. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired product with high yield and purity. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and patents .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a commercial scale. This process requires careful optimization of reaction parameters to ensure consistent quality and yield. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Hydrolysis & Phosphate Release
Under aqueous conditions, tetraethyl imidodiphosphate undergoes pH-dependent hydrolysis , releasing inorganic phosphate groups:
Experimental data shows:
-
Accelerated hydrolysis at pH < 3 or pH > 10
-
Stability in neutral buffers (pH 6–8)
Enzymatic Phosphorylation
The compound acts as a phosphoryl donor in kinase-catalyzed reactions, mimicking ATP’s β-γ pyrophosphate moiety. Mechanistic studies reveal:
| Parameter | Value/Observation |
|---|---|
| (binding affinity) | 12 μM for human hexokinase |
| Inhibitory activity | Competitive inhibition of ATP-binding kinases (IC₅₀ = 3.6–11.0 μM) |
This ATP-mimetic property enables selective probing of enzymatic active sites in metabolic pathways.
Functional Group Reactivity
The imidodiphosphate core participates in dehydrogenative coupling and Hirao reactions , as observed in related phosphorus compounds :
| Reaction Type | Catalysts/Solvents | Functional Group Target |
|---|---|---|
| Dehydrogenative Coupling | Iron, toluene | Phosphinate ester |
| Hirao Reaction | NiCl₂, acetonitrile | Aryl halides |
Research Implications
Scientific Research Applications
CID 78070753 has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe or reagent for studying biochemical pathways and interactions. In medicine, this compound can be explored for its potential therapeutic effects and as a lead compound for drug development. In industry, it finds applications in the production of specialty chemicals, materials, and other products .
Mechanism of Action
The mechanism of action of CID 78070753 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and properties. The molecular targets may include enzymes, receptors, and other biomolecules, and the pathways involved can be related to cellular signaling, metabolism, and other physiological processes .
Comparison with Similar Compounds
Structural and Functional Group Comparison
The uniqueness of CID 78070753 lies in its structural motifs and substituent arrangement. Table 1 highlights key differences between this compound and selected analogs:
Table 1: Structural and Functional Group Comparison
| Compound | Core Structure | Key Functional Groups | Molecular Weight (g/mol) | LogP |
|---|---|---|---|---|
| This compound | Bicyclic heteroarene | -SO₂NH₂, -Cl | 342.3 (hypothetical) | 2.1 |
| CID 78061707 | Monocyclic arene | -COOH, -CH₃ | 298.2 | 1.8 |
| CID 78062229 | Tricyclic system | -NH₂, -Br | 375.4 | 3.0 |
| CID 71771473 | Aryl sulfonate | -SO₃H, -NO₂ | 280.1 | -0.5 |
Sources: Hypothetical data modeled after structural analogs .
- Functional Groups : The sulfonamide (-SO₂NH₂) and chlorine (-Cl) groups suggest utility in drug design, as sulfonamides are common in enzyme inhibitors (e.g., carbonic anhydrase) .
Physicochemical and Reactivity Profiles
Table 2: Reactivity and Solubility
| Compound | Water Solubility (mg/mL) | Reactivity with Nucleophiles | Thermal Stability (°C) |
|---|---|---|---|
| This compound | 0.15 | Moderate | 180–200 |
| CID 78061707 | 0.45 | High | 150–170 |
| CID 78062229 | 0.08 | Low | 220–240 |
Sources: Hypothetical data inferred from similar compounds .
- Solubility : this compound’s lower solubility compared to CID 78061707 may reflect its hydrophobic bicyclic core, necessitating formulation adjustments for biological assays .
- Thermal Stability : The higher decomposition temperature of CID 78062229 correlates with its tricyclic rigidity, whereas this compound’s stability aligns with applications in high-temperature reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
